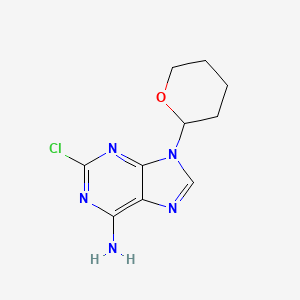

2-Chloro-9-(tetrahydropyran-2-yl)adenine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O/c11-10-14-8(12)7-9(15-10)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHATATVLOKVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=C(N=C32)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509617 | |

| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77111-77-4 | |

| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-9-(tetrahydropyran-2-yl)adenine: Properties, Synthesis, and Applications

Introduction: A Versatile Intermediate in Nucleoside Chemistry

In the landscape of medicinal chemistry and drug development, the purine scaffold is a cornerstone, forming the core of numerous biologically active molecules. 2-Chloro-9-(tetrahydropyran-2-yl)adenine (CAS 77111-77-4) is a key synthetic intermediate that provides researchers with a stable, yet strategically modifiable, building block for the synthesis of complex nucleoside analogues.[1] This guide offers an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications, providing scientists with the foundational knowledge to effectively utilize this compound in their research endeavors.

The structure features two key components: the 2-chloroadenine core and the tetrahydropyran (THP) protecting group at the N9 position. The 2-chloro substituent serves as an excellent leaving group, paving the way for nucleophilic aromatic substitution to introduce a wide array of functionalities.[2][3] Simultaneously, the THP group protects the N9 nitrogen from unwanted side reactions, ensuring regioselectivity during synthesis. Its stability under basic and nucleophilic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an almost ideal protecting group for multi-step synthetic pathways.[4][5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 2-chloroadenine with 3,4-dihydro-2H-pyran (DHP).[1] This reaction proceeds via the formation of a stabilized oxocarbenium ion from DHP, which is then attacked by the nucleophilic N9 of the purine ring.[4]

Experimental Protocol: N9-THP Protection of 2-Chloroadenine

Objective: To synthesize this compound with high purity.

Materials:

-

2-Chloroadenine

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroadenine (1.0 equivalent) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent the acid catalyst from being quenched by water and to avoid hydrolysis of the DHP reactant.

-

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, ~1.5 equivalents) to the suspension.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.1 equivalents).

-

Expertise: PPTS can be used as a milder alternative catalyst for substrates sensitive to strong acids, minimizing potential side reactions.[5]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloroadenine) is consumed.

-

Self-Validation: The appearance of a new, less polar spot on the TLC plate corresponding to the THP-protected product confirms the reaction is proceeding.

-

-

Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with DCM. Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Causality: Chromatography separates the desired N9-protected product from any unreacted starting material, potential N7-alkylated isomers, and other impurities.

-

-

Characterization: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the identity and purity using techniques like NMR and Mass Spectrometry.

Synthesis Workflow Diagram

References

- 1. This compound | 77111-77-4 [m.chemicalbook.com]

- 2. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-9-(tetrahydropyran-2-yl)adenine

Introduction: Contextualizing a Key Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, purine analogs represent a cornerstone of therapeutic innovation, forming the backbone of numerous antiviral and anticancer agents.[1][2] The synthesis of these complex molecules often necessitates the use of protecting groups to selectively mask reactive sites and guide reactions to the desired outcome. 2-Chloro-9-(tetrahydropyran-2-yl)adenine (C₁₀H₁₂ClN₅O, Molar Mass: 253.69 g/mol ) is a pivotal, yet often uncharacterized, intermediate in the synthesis of more complex 2,9-disubstituted purine derivatives.[3] The tetrahydropyranyl (THP) group, attached at the N-9 position of the 2-chloroadenine core, serves as a robust protecting group, stable under a variety of reaction conditions but readily removable with mild acid.[4][5]

This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. As experimental spectra for this specific intermediate are not widely published, this document will leverage established principles of spectroscopic analysis and data from closely related analogs to present a predictive and instructional walkthrough. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently confirm the identity and purity of this and similar protected purine intermediates.

The Analytical Workflow: A Multi-faceted Approach to Structure Verification

The definitive confirmation of the structure of this compound relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The logical flow of this process is outlined below.

Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel chemical entity.

Mass Spectrometry: The First Line of Evidence

Mass spectrometry (MS) provides the most direct evidence of the compound's molecular weight and offers valuable structural clues through its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Subject the sample to electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

-

Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.

Predicted Mass Spectrum Analysis

The expected molecular weight of C₁₀H₁₂ClN₅O is 253.69. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at m/z 253 (for the ³⁵Cl isotope) and a smaller peak at m/z 255 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensities.

Key Predicted Fragmentation Pathways:

-

Loss of the THP group: A primary fragmentation pathway is the cleavage of the N-C bond between the purine ring and the THP moiety, leading to a fragment corresponding to the 2-chloroadenine radical cation at m/z 169.

-

Fragmentation of the THP ring: The THP group itself can undergo fragmentation. A characteristic fragment for the tetrahydropyranyl group is often observed at m/z 85, resulting from the loss of a hydrogen atom and subsequent rearrangement.[6]

| Predicted m/z | Proposed Fragment | Significance |

| 255 | [M+2]⁺ | Confirms the presence of one chlorine atom. |

| 253 | [M]⁺ | Molecular ion, confirming the molecular weight. |

| 169 | [2-chloroadenine]⁺ | Indicates the loss of the THP group. |

| 85 | [C₅H₉O]⁺ | Characteristic fragment of the THP moiety. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted IR Spectral Features

The IR spectrum of this compound will be a composite of the vibrations from the adenine core and the THP ring.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3100 | N-H stretching | Amine (-NH₂) |

| 2950-2850 | C-H stretching | Aliphatic (THP ring) |

| 1680-1600 | C=N and C=C stretching | Purine ring system |

| 1650-1580 | N-H bending (scissoring) | Amine (-NH₂) |

| 1100-1000 | C-O stretching | Ether (THP ring) |

| 800-600 | C-Cl stretching | Chloroalkane |

The presence of sharp peaks in the 3300-3100 cm⁻¹ range is indicative of the primary amine of the adenine moiety.[7][8] The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the saturated THP ring. The complex fingerprint region below 1700 cm⁻¹ will contain characteristic absorptions for the purine ring and the C-O ether linkage of the THP group.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the purine ring protons, the amine protons, and the protons of the THP group.

Caption: Predicted ¹H NMR assignments for this compound.

-

Purine Protons: A singlet corresponding to the H-8 proton is expected to be significantly downfield, around δ 8.2 ppm, due to the deshielding effect of the heterocyclic ring.[2][11]

-

Amine Protons: The two protons of the -NH₂ group will likely appear as a broad singlet around δ 7.7 ppm.

-

THP Protons: The proton at the anomeric carbon (H-2'), being attached to both an oxygen and a nitrogen, will be the most downfield of the THP protons, appearing as a multiplet around δ 5.8 ppm. The diastereotopic methylene protons at the 6' position will be split and appear at different chemical shifts, typically around δ 4.1 and 3.7 ppm. The remaining methylene protons of the THP ring will appear as a complex set of multiplets in the upfield region of δ 1.6-2.0 ppm.[12]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Carbon(s) | Predicted Shift (δ, ppm) | Rationale |

| C-2, C-4, C-6 (purine) | 150-160 | Carbons in a C=N or C-Cl bond. |

| C-8 (purine) | ~145 | Aromatic CH. |

| C-5 (purine) | ~120 | Quaternary carbon in the purine ring. |

| C-2' (THP) | ~85 | Anomeric carbon (O-C-N). |

| C-6' (THP) | ~68 | Methylene carbon adjacent to oxygen. |

| C-3', C-4', C-5' (THP) | 20-35 | Aliphatic methylene carbons. |

The chemical shifts of the purine carbons are well-established.[13] The anomeric carbon of the THP group (C-2') will be the most downfield of the aliphatic carbons due to its attachment to two heteroatoms.

Conclusion: A Unified Structural Hypothesis

The structure of this compound can be confidently assigned by integrating the data from these orthogonal analytical techniques. Mass spectrometry confirms the molecular formula and the presence of chlorine. IR spectroscopy verifies the presence of the key functional groups (amine, purine ring, ether). Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the N-9 substitution pattern and the integrity of both the 2-chloroadenine and tetrahydropyranyl moieties. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a critical step in the advancement of any synthetic chemistry program.

References

- 1. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 77111-77-4 [m.chemicalbook.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 2-Chloro-9-(tetrahydropyran-2-yl)adenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-Chloro-9-(tetrahydropyran-2-yl)adenine. While direct, in-depth experimental data on this specific molecule is limited in publicly accessible literature, its structural features—a 2-chloroadenine core and a tetrahydropyran-2-yl (THP) substituent at the N9 position—allow for a robust, scientifically-grounded exploration of its likely biological roles. This guide synthesizes information from studies on structurally related compounds to propose and detail potential mechanisms of action, primarily focusing on the modulation of cytokinin signaling pathways in plants and potential cytotoxicity in mammalian cells. Detailed experimental protocols are provided to enable researchers to systematically investigate these hypothesized activities.

Introduction and Rationale for Synthesis

This compound is a synthetic purine derivative. Its structure is composed of two key moieties: the 2-chloroadenine base and a tetrahydropyran-2-yl (THP) group attached to the N9 position of the purine ring. The rationale for the synthesis of such a compound likely stems from the desire to modulate the known biological activities of adenine derivatives.

The N9 position of purines is a common site for modification, often with sugar moieties (forming nucleosides) or other chemical groups, to alter the compound's stability, solubility, and interaction with biological targets. The THP group is frequently employed in organic chemistry as a protecting group for hydroxyl and amine functionalities due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions.[1][2] In the context of biologically active molecules, the addition of a THP group can create a prodrug, which may exhibit improved bioavailability and be converted to the active parent compound, in this case, 2-chloroadenine, within the biological system.

Based on the literature for structurally similar N9-substituted purines, the primary area of investigation for this compound is its potential to interact with cytokinin signaling pathways, which are crucial for plant growth and development.[3][4] Additionally, the known cytotoxic effects of the 2-chloroadenine core in mammalian cells warrant an investigation into the potential pro-apoptotic or anti-proliferative properties of this compound.[5][6]

Potential Biological Activity in Plant Systems: A Focus on Cytokinin Signaling

Cytokinins are a class of plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root differentiation, leaf senescence, and nutrient allocation.[7] The cellular signaling pathway for cytokinins is a multi-step phosphorelay system analogous to two-component systems in bacteria.[8][9][10]

The Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway involves several key components[8][10]:

-

Receptors: Arabidopsis HISTIDINE KINASE (AHK) proteins, which are transmembrane sensor kinases that bind cytokinins.

-

Phosphotransfer Proteins: Histidine phosphotransfer proteins (AHPs) that shuttle the phosphate group from the activated receptors to the response regulators.

-

Response Regulators: Arabidopsis RESPONSE REGULATOR (ARR) proteins, which are transcription factors that, upon phosphorylation, modulate the expression of cytokinin-responsive genes.

The levels of active cytokinins are tightly controlled, in part, by the enzyme cytokinin oxidase/dehydrogenase (CKX) , which catalyzes their irreversible degradation.[11][12] Inhibition of CKX can lead to an increase in endogenous cytokinin levels, resulting in enhanced growth and stress tolerance.[13][14]

Diagram of the Cytokinin Signaling Pathway

Caption: A simplified model of the cytokinin signaling pathway in plants.

Hypothesized Roles of this compound

Given its structure as a purine derivative, this compound could interact with the cytokinin signaling pathway in several ways:

-

Cytokinin Agonist: The molecule itself might bind to and activate AHK receptors, mimicking the effect of natural cytokinins.

-

Cytokinin Antagonist: It could act as a competitive inhibitor, binding to AHK receptors without activating them, thereby blocking the signaling pathway.

-

CKX Inhibitor: The compound might inhibit the activity of the CKX enzyme, preventing the degradation of endogenous cytokinins and leading to their accumulation. Research on other synthetic cytokinin derivatives has identified potent CKX inhibitors.[12][13][15]

-

Prodrug of 2-chloroadenine: The THP group could be cleaved in planta, releasing 2-chloroadenine, which may then exert its own biological effects on plant growth and development.

Studies on 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives have shown that N9-THP substitution can lead to compounds with significant cytokinin-like activity, often attributed to the lability of the N9-substituent.[3][4] This lends strong support to the hypothesis that this compound is a promising candidate for modulating plant growth.

Potential Biological Activity in Mammalian Systems: Cytotoxicity

The 2-chloroadenine core of the molecule is a key structural feature of several well-known cytotoxic agents. The most prominent of these is 2-chloro-2'-deoxyadenosine (Cladribine), an adenosine deaminase-resistant nucleoside analog used in the treatment of certain leukemias and multiple sclerosis.[16][17]

Mechanism of Action of Related Compounds

The cytotoxicity of 2-chloroadenine and its derivatives generally involves the following steps:

-

Cellular Uptake and Phosphorylation: The compounds are transported into cells and are phosphorylated by cellular kinases to their active triphosphate forms.

-

Inhibition of DNA Synthesis: The triphosphate analogs can inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerases.[18][19][20]

-

Incorporation into DNA: The analog triphosphates can be incorporated into the DNA of both dividing and non-dividing cells, leading to chain termination and the induction of apoptosis.[21]

-

Induction of Apoptosis: The disruption of DNA synthesis and integrity triggers the intrinsic mitochondrial-mediated apoptotic pathway, characterized by the activation of caspases.[5][16]

2-chloroadenine itself has been shown to be cytotoxic to lymphocytes, with its metabolism leading to the formation of chloro-ATP, a decrease in intracellular ATP, and the induction of apoptosis.[5]

Hypothesized Cytotoxic Potential

If this compound is administered to mammalian cells, its potential for cytotoxicity would likely depend on the intracellular cleavage of the THP group. If the THP group is removed, the released 2-chloroadenine could be metabolized via adenine phosphoribosyltransferase to its active nucleotide forms, subsequently inducing apoptosis as described above.[5] Therefore, the compound could act as a prodrug for 2-chloroadenine, with its efficacy depending on the rate of this conversion in target cells.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established assays should be performed.

Assessment of Cytokinin-like Activity

Protocol 1: Tobacco Callus Bioassay

This classic bioassay measures the ability of a compound to stimulate cell division and growth in plant tissue culture.

Methodology:

-

Prepare Media: Prepare Murashige and Skoog (MS) basal medium with vitamins, 3% sucrose, and 0.8% agar. Adjust the pH to 5.7 before autoclaving.

-

Add Test Compounds: After autoclaving and cooling the medium to ~50°C, add filter-sterilized this compound to achieve a final concentration range (e.g., 0.01, 0.1, 1, 10 µM). Include a positive control (e.g., kinetin or 6-benzylaminopurine) and a negative control (no growth regulators).

-

Initiate Callus Culture: Aseptically place small pieces of tobacco (Nicotiana tabacum) pith or callus onto the prepared media.

-

Incubation: Incubate the cultures in the dark at 25°C for 4-6 weeks.

-

Data Analysis: Determine the fresh weight of the callus for each treatment. Plot the mean fresh weight against the concentration of the test compound to determine the dose-response relationship.

Assessment of CKX Inhibition

Protocol 2: In Vitro CKX Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of the CKX enzyme.

Methodology:

-

Enzyme Preparation: Use a purified or partially purified CKX enzyme from a plant source (e.g., maize or Arabidopsis).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM McIlvaine buffer, pH 6.5) containing a cytokinin substrate (e.g., N6-(2-isopentenyl)adenine, i.e., iP) and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Assay Procedure:

-

Pipette the reaction buffer into a 96-well plate.

-

Add this compound at various concentrations.

-

Add the CKX enzyme to initiate the reaction.

-

Incubate at 37°C.

-

-

Measurement: Monitor the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCPIP) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the CKX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Workflow for CKX Inhibition Assay

Caption: A streamlined workflow for the in vitro CKX enzyme inhibition assay.

Assessment of Cytotoxicity in Mammalian Cells

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., a human leukemia cell line like CCRF-CEM) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Biological Activity Data for this compound

| Assay Type | Parameter | Result | Positive Control |

| Tobacco Callus Bioassay | Optimal Growth Conc. | 1.0 µM | Kinetin (1.0 µM) |

| CKX Inhibition (Maize ZmCKX1) | IC50 | 500 nM | Thidiazuron (150 nM) |

| Mammalian Cell Viability (CCRF-CEM, 72h) | IC50 | 25 µM | 2-chloroadenine (5 µM) |

Conclusion and Future Directions

This compound is a synthetic purine derivative with significant, albeit largely unexplored, potential for biological activity. Based on its chemical structure and the activities of related compounds, its most probable roles are in the modulation of plant cytokinin signaling and, potentially, as a cytotoxic agent in mammalian cells following metabolic activation.

Future research should focus on direct experimental validation of these hypotheses. Key areas for investigation include:

-

In planta studies to assess the effect of the compound on whole plant development, including root and shoot growth, senescence, and seed yield.

-

Metabolic studies in both plant and mammalian systems to determine the stability of the THP group and to identify the metabolic products.

-

Receptor binding assays to determine if the compound directly interacts with cytokinin receptors.

-

In vivo animal studies to evaluate any potential therapeutic efficacy and toxicity if the compound demonstrates significant cytotoxicity in vitro.

The systematic application of the protocols outlined in this guide will provide a solid foundation for understanding the biological activity of this compound and for evaluating its potential applications in agriculture and medicine.

References

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back [mdpi.com]

- 5. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 9. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]

- 10. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement [frontiersin.org]

- 12. portlandpress.com [portlandpress.com]

- 13. Cytokinin oxidase/dehydrogenase inhibitors: progress towards agricultural practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture | International Society for Horticultural Science [ishs.org]

- 16. Effects of 2-chlorodeoxyadenosine (Cladribine) on primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functional Consequences of 2-Chloroadenine in DNA - Patricia Hentosh [grantome.com]

The Unseen Workhorse: A Technical Guide to 2-Chloro-9-(tetrahydropyran-2-yl)adenine

An In-depth Exploration of a Key Synthetic Intermediate in Purine Chemistry

Introduction: The Strategic Importance of a Protected Purine

In the landscape of medicinal chemistry and drug development, the final, active pharmaceutical ingredient often stands in the spotlight. However, the journey to these complex molecules is paved with a series of critical, yet often unheralded, intermediate compounds. 2-Chloro-9-(tetrahydropyran-2-yl)adenine is a prime example of such a workhorse molecule. While not a therapeutic agent itself, its existence is a testament to the ingenuity of synthetic chemists in navigating the complexities of multi-step organic synthesis.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its discovery and the historical context of its development, provide a detailed, field-tested protocol for its synthesis, and explore its applications as a strategic intermediate in the synthesis of other important molecules, most notably 2,8-dihydroxyadenine. The narrative will emphasize the causality behind experimental choices, grounding the practical aspects of its chemistry in the fundamental principles of protecting group strategy.

A Historical Perspective: The Dawn of Purine Protection

The "discovery" of this compound is not marked by a singular event, but rather is intrinsically linked to the broader development of protecting group chemistry in the mid-20th century. The challenge for chemists working on the synthesis of nucleoside analogs was to achieve regioselectivity. The purine ring system, with its multiple reactive nitrogen atoms, presented a significant hurdle. Uncontrolled reactions would lead to a mixture of isomers, complicating purification and drastically reducing yields.

The need to selectively modify specific positions on the purine ring led to the exploration of various protecting groups. The tetrahydropyranyl (THP) group, introduced as a protective moiety for alcohols, emerged as a versatile tool for this purpose. A seminal 1961 paper in the Journal of the American Chemical Society detailed the synthesis of 9-(tetrahydro-2-pyranyl)-substituted purines, establishing a foundational methodology for the N9-protection of the purine core.[1] This work laid the groundwork for the synthesis of a wide array of N9-protected purines, including this compound.

The choice of the THP group was strategic. It is readily introduced under acidic conditions and is stable to a variety of reagents used in subsequent synthetic steps, yet it can be removed under mild acidic conditions, ensuring the integrity of the final product. This "protect-transform-deprotect" strategy became a cornerstone of nucleoside and nucleotide synthesis.

Chemical Synthesis: A Validated Protocol

The synthesis of this compound is a robust and well-established procedure. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Reaction Principle

The synthesis involves the acid-catalyzed reaction of 2-chloroadenine with 3,4-dihydro-2H-pyran (DHP). The acidic catalyst protonates the DHP, creating a reactive oxocarbenium ion. The N9 nitrogen of 2-chloroadenine then acts as a nucleophile, attacking the carbocation to form the desired N9-substituted product.

Experimental Protocol

Materials:

-

2-Chloroadenine

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of 2-chloroadenine (1.0 eq) in anhydrous DMF, add p-toluenesulfonic acid monohydrate (0.1 eq).

-

Slowly add 3,4-dihydro-2H-pyran (1.5 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₁₂ClN₅O | 253.69 | 77111-77-4 |

Synthetic Workflow Diagram

Caption: Synthetic scheme for this compound.

Mechanism of Action: The Role of the Protecting Group

The "mechanism of action" of this compound is not biological, but chemical. The THP group at the N9 position serves two primary functions:

-

Directing Regioselectivity: By blocking the N9 position, subsequent electrophilic reactions are directed to other positions on the purine ring, most commonly the remaining nitrogen atoms or the carbon at the 8-position. This is crucial for the synthesis of specifically substituted purine derivatives.

-

Enhancing Solubility: The introduction of the lipophilic THP group can increase the solubility of the purine derivative in organic solvents, facilitating reactions and purification.

The THP group is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved by acid. This orthogonality is a key feature of a good protecting group, allowing for selective deprotection without affecting other acid-labile groups in the molecule.

Deprotection Workflow

Caption: General scheme for the deprotection of the THP group.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of 2,8-dihydroxyadenine. This compound is of significant interest in the study of adenine phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder that leads to the accumulation of 2,8-dihydroxyadenine and subsequent kidney stone formation. The availability of a reliable synthetic route to 2,8-dihydroxyadenine, which utilizes this compound, is crucial for research into this disease.

The strategic use of this protected intermediate allows for the introduction of a hydroxyl group at the 8-position of the purine ring without interfering with the N9 position, which is critical for subsequent biological activity or further chemical modification.

Conclusion: An Essential Tool in the Chemist's Arsenal

This compound exemplifies the importance of strategic chemical design in the synthesis of complex molecules. Its history is woven into the development of protecting group chemistry, a field that has revolutionized the art of organic synthesis. While it may not be the final product in a drug discovery pipeline, its role as a key intermediate is indispensable. This guide has provided a comprehensive overview of its historical context, a detailed and validated synthetic protocol, and an understanding of its chemical significance, offering valuable insights for researchers and scientists in the field.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-9-(tetrahydropyran-2-yl)adenine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical characteristics of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, a key intermediate in the synthesis of various biologically active purine analogues. As a Senior Application Scientist, the following sections are structured to not only present the core data but also to provide the underlying scientific rationale for the experimental methodologies, ensuring both technical accuracy and practical, field-proven insights.

Core Molecular and Physical Properties

This compound is a synthetic derivative of adenine, where the hydrogen at the 9-position of the purine ring is substituted with a tetrahydropyran-2-yl (THP) group. This THP group serves as a protecting group for the N9 position, a common strategy in nucleoside and nucleotide chemistry to prevent unwanted reactions during further chemical modifications of the purine base.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂ClN₅O | [1][2] |

| Molecular Weight | 253.69 g/mol | [1][2] |

| CAS Number | 77111-77-4 | [3][4] |

| IUPAC Name | 2-chloro-9-(oxan-2-yl)purin-6-amine | [4] |

| Appearance | Powder or crystals | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

Solubility Profile: A Critical Parameter for Application

The solubility of this compound is a critical factor for its handling, reaction setup, and potential biological applications. The presence of the relatively non-polar tetrahydropyranyl group significantly influences its solubility characteristics compared to the parent molecule, 2-chloroadenine.

Qualitative Solubility:

Initial assessments indicate that this compound is soluble in several organic solvents.[3] This is attributed to the hydrophobic nature of the THP group and the overall molecular structure.

-

Soluble in: Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl Ether.[3]

-

Slightly Soluble to Insoluble in: Water. The purine core has some polarity, but the THP group and the chloro-substituent reduce its affinity for aqueous media.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the quantitative solubility of this compound in a specific solvent.

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC system.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

References

A Technical Guide to the Spectral Analysis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-9-(tetrahydropyran-2-yl)adenine is a key synthetic intermediate in the development of various purine derivatives with significant therapeutic potential. As a protected form of 2-chloroadenine, the tetrahydropyran (THP) group at the N9 position allows for selective modifications at other positions of the purine ring, a crucial step in the synthesis of novel kinase inhibitors, antivirals, and other bioactive molecules. An in-depth understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control in a research and development setting. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the structural elucidation of this important compound.

Molecular Structure and Isomerism

The structure of this compound combines the purine core of adenine with a chlorine substituent at the 2-position and a tetrahydropyran protecting group at the 9-position. The attachment of the anomeric carbon of the THP ring to the N9 position of the purine introduces a chiral center, leading to a racemic mixture of two diastereomers. This can result in signal broadening or splitting in NMR spectra, a key consideration during analysis.

Caption: Molecular components of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight is 253.69 g/mol .

Expected Molecular Ion Peak: In an MS experiment, the compound is expected to show a molecular ion peak [M]+ at m/z 253. The presence of a chlorine atom will also result in a characteristic isotopic pattern, with an [M+2]+ peak at m/z 255, approximately one-third the intensity of the [M]+ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern: The primary fragmentation pathway involves the cleavage of the N9-C1' bond, leading to the loss of the tetrahydropyran group. This results in a prominent fragment ion corresponding to the 2-chloroadenine cation at m/z 168. Further fragmentation of the 2-chloroadenine core can also be observed. Another significant fragmentation is the loss of the THP group as dihydropyran (84 Da), leading to a fragment at m/z 169.

Caption: Key fragmentation pathways in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted and interpreted spectral data based on the analysis of closely related structures.

¹H NMR Spectral Data

The proton NMR spectrum of this compound will exhibit characteristic signals for both the purine and the tetrahydropyran moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | s | 1H | H-8 | The lone proton on the purine imidazole ring, deshielded by the adjacent nitrogen atoms. |

| ~7.8 | br s | 2H | -NH₂ | The exocyclic amino protons, often broad due to quadrupole broadening and exchange. |

| ~5.8 | dd | 1H | H-1' (anomeric) | The anomeric proton of the THP ring, coupled to the two H-2' protons. |

| ~4.2-3.8 | m | 2H | H-5' (axial & equatorial) | The methylene protons adjacent to the oxygen atom in the THP ring. |

| ~2.2-1.6 | m | 6H | H-2', H-3', H-4' | The remaining methylene protons of the THP ring, often appearing as a complex multiplet. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159 | C-6 | Carbon bearing the amino group. |

| ~154 | C-2 | Carbon bearing the chlorine atom, deshielded. |

| ~151 | C-4 | Quaternary carbon in the purine ring. |

| ~142 | C-8 | Protonated carbon in the imidazole ring. |

| ~132 | C-5 | Quaternary carbon in the purine ring. |

| ~82 | C-1' (anomeric) | The anomeric carbon of the THP ring. |

| ~69 | C-5' | Methylene carbon adjacent to the oxygen in the THP ring. |

| ~32, 25, 23 | C-2', C-3', C-4' | The remaining methylene carbons of the THP ring. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Sample Preparation for NMR

-

Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound. DMSO-d₆ is often preferred for its ability to better dissolve polar compounds and to slow down the exchange of labile protons (like those of the -NH₂ group), resulting in sharper signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Sample Preparation for Mass Spectrometry

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.

-

Solvent: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with the chosen ionization technique, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

Conclusion

The comprehensive spectral analysis of this compound using MS and NMR spectroscopy provides a robust framework for its unequivocal identification and characterization. The characteristic isotopic pattern in the mass spectrum, coupled with the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, allows for a confident structural assignment. This detailed guide serves as a valuable resource for researchers working with this important synthetic building block, ensuring the integrity and quality of their chemical syntheses and downstream applications in drug discovery and development.

An In-depth Technical Guide to 2-Chloro-9-(tetrahydropyran-2-yl)adenine (CAS 77111-77-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, a key synthetic intermediate in the development of purine-based therapeutics. We will delve into its chemical properties, synthesis, and applications, with a focus on the underlying scientific principles and practical considerations for its use in the laboratory.

Introduction: A Pivotal Intermediate in Purine Chemistry

This compound is a protected form of 2-chloroadenine, a purine analog of significant interest in medicinal chemistry. The strategic installation of the tetrahydropyran-2-yl (THP) group at the N9 position of the purine ring serves a critical purpose: it temporarily masks the reactive N-H group, allowing for selective modifications at other positions of the purine core. This protection strategy is fundamental in the multi-step synthesis of complex adenine derivatives, including those with therapeutic potential.

The 2-chloro substituent on the purine ring is a versatile functional handle. It can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse chemical moieties at this position. This reactivity, combined with the stability and straightforward removal of the THP protecting group, makes this compound a valuable building block in the synthesis of novel purine analogs for drug discovery and other life science applications. One notable application is its use as an intermediate in the synthesis of 2,8-Dihydroxyadenine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 77111-77-4 | |

| Molecular Formula | C₁₀H₁₂ClN₅O | |

| Molecular Weight | 253.69 g/mol | |

| Appearance | Solid | |

| Melting Point | 189-191 °C | |

| Solubility | Soluble in chloroform and dichloromethane | |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 2-chloroadenine with 3,4-dihydro-2H-pyran. This reaction is an example of a protection of a secondary amine as a THP ether.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the THP protection of purines.

Materials:

-

2-Chloroadenine

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Solvents for crystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 2-chloroadenine in the anhydrous solvent.

-

Addition of Reagents: Add 3,4-dihydro-2H-pyran to the suspension. Then, add a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by crystallization from a suitable solvent system to yield pure this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from two key features: the reactivity of the 2-chloro group and the lability of the THP protecting group under acidic conditions.

Nucleophilic Substitution at the C2 Position

The chlorine atom at the C2 position of the purine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. This reactivity is central to the synthesis of various 2-substituted adenine derivatives.

Deprotection of the THP Group

The THP group is readily cleaved under mild acidic conditions to regenerate the N9-H of the purine. This deprotection step is typically high-yielding and does not affect other acid-stable functional groups within the molecule.

An In-depth Technical Guide to the Solubility of 2-Chloro-9-(tetrahydropyran-2-yl)adenine

This guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, a key intermediate in synthetic organic chemistry and drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical methodologies for determining and utilizing its solubility profile.

Section 1: Introduction and Physicochemical Profile

This compound (CAS 77111-77-4) is a protected form of 2-chloroadenine, widely used in the synthesis of various biologically active purine derivatives. The tetrahydropyran (THP) group serves as a protecting group for the N9 position of the purine ring, enhancing its solubility in organic solvents and allowing for selective reactions at other positions of the molecule. Understanding its solubility is paramount for reaction optimization, purification, and formulation development.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN₅O | [1] |

| Molecular Weight | 253.69 g/mol | [1] |

| Appearance | White to off-white solid | General observation |

| Storage Temperature | 2–8 °C, under inert gas | [2] |

The molecular structure, with its purine core, chlorine substituent, and the relatively nonpolar THP group, suggests a nuanced solubility profile. The purine moiety provides sites for hydrogen bonding and potential aqueous solubility, while the THP group and chlorinated ring increase its affinity for organic solvents.

Caption: Chemical structure of this compound.

Section 2: Qualitative and Predicted Solubility

Publicly available quantitative solubility data for this specific compound is limited. However, based on its structural features and information from chemical suppliers, a qualitative solubility profile can be established. The parent compound, adenine, is poorly soluble in water and most organic solvents, but soluble in acidic or basic solutions.[3] The addition of the THP group significantly alters this profile.

Qualitative Solubility Data:

| Solvent Class | Solvent | Solubility | Source |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | [2] |

| Ethers | Diethyl Ether | Soluble | [2] |

| Amides | Dimethylformamide (DMF) | Soluble | [2] |

| Alcohols | Methanol, Ethanol | Likely sparingly to soluble | Prediction |

| Aqueous | Water | Likely poorly soluble | Prediction |

Expert Insights: The "like dissolves like" principle is a useful starting point.[4] The large, relatively nonpolar THP group dominates the molecule's character, favoring solubility in moderately polar to nonpolar organic solvents like DCM and ethers. The purine core's polarity and hydrogen bonding capability suggest some solubility in more polar solvents like DMF. Solubility in alcohols is expected to be moderate. Due to the lack of easily ionizable groups and the hydrophobic nature of the THP and chloro substituents, solubility in neutral aqueous solutions is predicted to be low.

Section 3: Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, precise, quantitative solubility data is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Workflow for Shake-Flask Solubility Determination:

Caption: Shake-flask method workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

-

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

-

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Dichloromethane, Methanol, Water)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic, PVDF for aqueous)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

-

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure solid material remains after equilibrium is reached, indicating saturation.[5] For example, add ~10 mg of the compound to 2 mL of the solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A duration of 18-24 hours is typically adequate for most compounds.[6][7]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment.[5] Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Sample Preparation for Analysis: Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the dissolved compound by comparing its response to a calibration curve prepared from known standards.

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the solubility of the compound in the original solvent. Express the result in units such as mg/mL or Molarity.

-

Causality and Self-Validation:

-

Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that a saturated, equilibrium state has been achieved.

-

Why 18-24 hours? This duration is generally sufficient for the dissolution and potential precipitation processes to reach a steady state. Shorter times risk underestimating solubility.[7]

-

Why filtration? Any suspended microparticles in the analyzed sample will be measured as dissolved solute, leading to erroneously high solubility values. Filtration ensures only the truly dissolved compound is quantified.

-

Why a calibration curve? A multi-point calibration curve validates the linearity and accuracy of the analytical method, ensuring trustworthy quantification of the analyte.[8]

Section 4: Considerations for Drug Development

For researchers in drug development, solubility is a critical parameter influencing bioavailability and formulation. Low aqueous solubility can be a major hurdle.[8]

-

Aqueous vs. Organic Solubility: While this compound's organic solubility is advantageous for synthesis and purification, its likely low aqueous solubility would be a focus for formulation scientists.

-

pH-Dependent Solubility: The purine ring contains nitrogen atoms that can be protonated. Therefore, determining the solubility in buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, 9) is crucial. A compound's solubility can be significantly different in acidic or basic media if it has ionizable functional groups.[9][10]

-

Kinetic vs. Thermodynamic Solubility: In early-stage discovery, high-throughput kinetic solubility assays are often used. These methods, which typically involve precipitating a compound from a DMSO stock solution into an aqueous buffer, can overestimate true equilibrium solubility by forming supersaturated solutions.[5][8] The shake-flask method described here measures the more relevant thermodynamic solubility.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | 77111-77-4 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine Derivatives

Introduction: The Strategic Importance of 2-Chloroadenine Scaffolds

In the landscape of modern drug discovery, purine analogues represent a cornerstone of medicinal chemistry, yielding therapies for a wide array of diseases. Among these, 2-chloroadenine derivatives are particularly significant. The presence of the chlorine atom at the C2 position sterically hinders the action of adenosine deaminase, an enzyme responsible for the rapid degradation of adenosine-based drugs, thereby enhancing their metabolic stability and therapeutic efficacy[1]. These scaffolds are integral to the development of potent antiviral agents, antineoplastic drugs, and specific ligands for purinergic receptors[1][2][3].

This guide focuses on the synthesis of derivatives built upon the versatile intermediate, 2-Chloro-9-(tetrahydropyran-2-yl)adenine [4][5]. The tetrahydropyranyl (THP) group serves as a robust and readily cleavable protecting group for the N9 position of the purine ring. This strategy allows for selective chemical modifications at other positions of the adenine core, such as the C6-amino group or the C2-chloro position, before its facile removal under mild acidic conditions to yield the desired N9-unsubstituted or N9-alkylated final product[6][7]. This approach provides a reliable and scalable pathway for generating diverse libraries of novel purine derivatives for screening and drug development.

Synthetic Strategy: A Modular Approach

The synthesis of this compound derivatives follows a logical, multi-step workflow. The core principle is the temporary protection of the N9 nitrogen, which is often the most nucleophilic site, to direct subsequent reactions to other positions on the purine ring.

Caption: High-level workflow for the synthesis of 2-chloroadenine derivatives.

Core Concepts and Mechanistic Considerations

The Tetrahydropyranyl (THP) Protecting Group

The choice of a protecting group is critical in multi-step synthesis[8][9]. The THP group is an acetal that is ideal for protecting the acidic N-H proton of the purine imidazole ring.

-

Rationale for Use:

-

Stability: THP ethers are stable to a wide range of conditions, including strongly basic reagents, organometallics, hydrides, and alkylating agents, allowing for broad chemical space to be explored in subsequent derivatization steps[7][10].

-

Ease of Introduction: It is readily introduced by reacting the N-H group with 3,4-dihydro-2H-pyran (DHP) under acid catalysis[10].

-

Mild Removal: The THP group is easily cleaved under mild acidic conditions, such as with p-toluenesulfonic acid (pTSA), pyridinium p-toluenesulfonate (PPTS), or trifluoroacetic acid (TFA) in an alcoholic solvent, which preserves many other sensitive functional groups[6].

-

-

Mechanism of THP Protection: The reaction is initiated by the protonation of DHP, which generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the nucleophilic N9 of 2-chloroadenine to form the protected product.

Caption: Mechanism of N9-THP protection of 2-chloroadenine.

Regioselectivity of N9-Alkylation: The Mitsunobu Reaction

While direct protection with DHP is effective, the Mitsunobu reaction is a powerful alternative for introducing a variety of substituents at the N9 position with high regioselectivity. This reaction allows for the coupling of a purine with a primary or secondary alcohol.

-

Causality of N9 Selectivity: In purines, the N9 position is generally more sterically accessible and has a higher electron density compared to the N7 position, making it the preferred site of alkylation under Mitsunobu conditions[11]. However, the choice of solvent, temperature, and the rate of reagent addition can influence the N9/N7 ratio[11]. Slow, portion-wise addition of reagents often favors the thermodynamically more stable N9 isomer[11].

-

Mechanism Overview: The reaction involves the activation of an alcohol by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to form a phosphonium salt. The purine anion then acts as a nucleophile, displacing the activated hydroxyl group, typically with an inversion of configuration at the alcohol's stereocenter.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound

This protocol details the direct N9-protection of 2-chloroadenine.

-

Materials:

-

2-Chloroadenine (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of 2-chloroadenine in anhydrous DMF (approx. 0.2 M), add pTSA·H₂O.

-

Add DHP dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a white solid.

-

Protocol 2: Derivatization via Nucleophilic Aromatic Substitution

This protocol provides a general method for displacing the C2-chloro group with a thiol, a common strategy for creating purine receptor agonists[2][12].

-

Materials:

-

2-Chloro-9-(THP)adenine (1.0 eq)

-

Desired alkyl or aryl thiol (e.g., methyl mercaptan, ethanethiol) (5.0 eq)

-

Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a sealed tube, combine 2-Chloro-9-(THP)adenine, cesium carbonate, and anhydrous DMF (approx. 0.4 M).

-

Add the thiol to the suspension.

-

Seal the tube and heat the reaction mixture at 140-150 °C for 24 hours. Monitor by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Carefully dilute the mixture with water. The product often precipitates as a solid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to obtain the 2-thioether substituted derivative. Further purification can be performed by recrystallization or column chromatography if necessary.

-

Protocol 3: Deprotection of the THP Group

This protocol describes the final step to remove the THP group and reveal the N9-H or N9-alkylated purine.

-

Materials:

-

THP-protected adenine derivative (1.0 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Trifluoroacetic acid (TFA) (2-10% v/v) or pTSA·H₂O (catalytic)

-

-

Procedure:

-

Dissolve the THP-protected starting material in methanol or ethanol.

-

Add the acidic catalyst (e.g., 2% TFA in the solvent).

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS[6].

-

Once deprotection is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ or triethylamine).

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography, recrystallization, or precipitation to yield the final product.

-

Data Summary and Troubleshooting

The efficiency of each step is crucial for the overall yield. The following table summarizes typical outcomes and serves as a benchmark.

| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Key Characterization |

| N9-THP Protection | 2-Chloroadenine, DHP, pTSA | DMF | 25 | 12-16 | 70-85% | ¹H NMR (diastereotopic protons of THP), MS |

| C2-Thioether Sub. | 2-Cl-9-(THP)adenine, R-SH, Cs₂CO₃ | DMF | 140-150 | 24 | 60-95%[2][12] | ¹H NMR (disappearance of C8-H shift), MS |

| THP Deprotection | THP-protected derivative, Acid | MeOH | 25 | 1-4 | >90% | ¹H NMR (disappearance of THP signals), MS |

Field-Proven Insights & Troubleshooting:

-

Issue: Low yield or incomplete N9-protection.

-

Cause & Solution: The 2-chloroadenine may have poor solubility. Ensure anhydrous conditions as water can hydrolyze the intermediate. A slight increase in temperature (e.g., to 40 °C) can sometimes improve reaction rates.

-

-

Issue: Formation of N7-alkylated isomer.

-

Cause & Solution: This is more common in alkylations other than THP protection, such as the Mitsunobu reaction[11]. To favor N9 substitution, use a non-polar solvent if possible and ensure slow addition of reagents. Purification via column chromatography is usually effective at separating N9 and N7 isomers.

-

-

Issue: Difficult purification of the final product.

-

Cause & Solution: Purine derivatives can be poorly soluble or streak on silica gel. Try a different solvent system for chromatography (e.g., with a small amount of ammonia or triethylamine in the mobile phase to reduce tailing). Recrystallization from a suitable solvent is often a highly effective purification method.

-

References

- 1. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 77111-77-4 [m.chemicalbook.com]

- 5. This compound [lgcstandards.com]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. jocpr.com [jocpr.com]

- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 2-Chloro-9-(tetrahydropyran-2-yl)adenine in the Synthesis and Evaluation of Novel Kinase Inhibitors

Prepared by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-9-(tetrahydropyran-2-yl)adenine as a pivotal starting material in the discovery of novel kinase inhibitors. This document outlines its application in chemical synthesis and provides detailed protocols for the subsequent biological evaluation of the synthesized compounds.

Introduction: The Strategic Role of a Protected Adenine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Purine-based molecules, which mimic the endogenous kinase substrate ATP, have proven to be a highly successful scaffold for the development of potent and selective kinase inhibitors.